molecular formula C7H4FN B583211 4-Fluorobenzonitrile-d4 CAS No. 1080497-29-5

4-Fluorobenzonitrile-d4

Cat. No.: B583211
CAS No.: 1080497-29-5
M. Wt: 125.139
InChI Key: AEKVBBNGWBBYLL-RHQRLBAQSA-N
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Description

4-Fluorobenzonitrile-d4 is a deuterated derivative of 4-Fluorobenzonitrile. It is a colorless liquid used as a building block in the synthesis of various organic compounds. The deuterated form is used in research and development as a tracer in drug metabolism studies and in the synthesis of labeled compounds for use in nuclear magnetic resonance spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorobenzonitrile-d4 involves the deuteration of 4-Fluorobenzonitrile. One common method is the reaction of 4-Fluorobenzonitrile with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure reactions and ensure the purity of the final product. The deuteration process is optimized to maximize yield and minimize the use of expensive deuterium gas.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzonitrile-d4 undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as phenols or thiophenols, leading to the formation of diaryl ethers or thioethers.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Potassium fluoride on alumina in the presence of 18-crown-6.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution Reactions: Diaryl ethers or thioethers.

    Reduction Reactions: Amines.

    Oxidation Reactions: Carboxylic acids.

Scientific Research Applications

4-Fluorobenzonitrile-d4 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed as a tracer in drug metabolism studies.

    Medicine: Utilized in the synthesis of labeled compounds for nuclear magnetic resonance spectroscopy.

    Industry: Applied in the development of new materials and as a stabilizer for chlorinated solvents.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzonitrile: The non-deuterated form of 4-Fluorobenzonitrile-d4.

    3,4-Difluorobenzonitrile: A compound with two fluorine atoms on the benzene ring.

    4-Chlorobenzonitrile: A compound with a chlorine atom instead of a fluorine atom.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and drug metabolism studies. The presence of deuterium atoms provides distinct advantages in tracing and analyzing the behavior of drug molecules in biological systems .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKVBBNGWBBYLL-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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